molecular formula C7H14ClNO B1457839 3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL CAS No. 1375069-07-0

3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL

Cat. No.: B1457839
CAS No.: 1375069-07-0
M. Wt: 163.64 g/mol
InChI Key: QDJDUWJILFZNIP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and CAS Registry Number

The compound 3-(cyclopropylmethoxy)azetidine hydrochloride is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure comprises an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted at the 3-position with a cyclopropylmethoxy group, paired with a hydrochloride counterion.

The CAS Registry Number for this compound is 1375069-07-0 , a unique identifier assigned by the Chemical Abstracts Service. Its molecular formula is C₇H₁₄ClNO , with a molecular weight of 163.64 g/mol . Key identifiers include:

Property Value
IUPAC Name 3-(cyclopropylmethoxy)azetidine hydrochloride
CAS Number 1375069-07-0
Molecular Formula C₇H₁₄ClNO
SMILES Cl.C(OC1CNC1)C2CC2
InChI Key QDJDUWJILFZNIP-UHFFFAOYSA-N

The cyclopropylmethoxy group (-O-CH₂-C₃H₅) is an ether functional group derived from cyclopropane, while the azetidine ring (C₃H₆N) forms the core heterocyclic structure.

Structural Classification: Azetidine Derivatives and Functional Group Analysis

Azetidine Derivatives

Azetidine, a four-membered saturated nitrogen-containing ring, serves as the foundational structure for this compound. Derivatives of azetidine are notable for their conformational strain and reactivity, which influence their applications in medicinal chemistry and organic synthesis. The 3-position substitution with a cyclopropylmethoxy group introduces steric and electronic effects that modulate the compound’s physicochemical properties.

Functional Groups

  • Azetidine Ring : A secondary amine (NH) embedded in a strained four-membered ring, contributing to unique reactivity patterns such as ring-opening or functionalization at the nitrogen.
  • Ether Group (-O-) : The cyclopropylmethoxy substituent is classified as an alkyl ether, with the cyclopropane ring imparting rigidity and affecting solubility.
  • Hydrochloride Salt : The protonation of the azetidine nitrogen by hydrochloric acid forms a stable

Properties

IUPAC Name

3-(cyclopropylmethoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-6(1)5-9-7-3-8-4-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJDUWJILFZNIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375069-07-0
Record name Azetidine, 3-(cyclopropylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375069-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(Cyclopropylmethoxy)azetidine, HCl typically involves:

  • Formation of the cyclopropylmethoxy intermediate via nucleophilic substitution on halogenated hydroxybenzaldehydes.
  • Subsequent functional group transformations to introduce the azetidine moiety.
  • Final conversion to the hydrochloride salt for stabilization and isolation.

This approach relies on well-established organic reactions such as Williamson ether synthesis, nucleophilic aromatic substitution, and amine protection/deprotection strategies.

Preparation of the Cyclopropylmethoxy Intermediate

A key step is the synthesis of 3-cyclopropylmethoxy-substituted aromatic intermediates, which serve as precursors for azetidine attachment. The preparation involves reacting 3-halogeno-4-hydroxybenzaldehyde with cyclopropylmethanol under basic conditions.

Typical Reaction Conditions and Yields

Entry Starting Material Base Used Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC %) Notes
1 3-Bromo-4-hydroxybenzaldehyde Potassium hydride Acetone 10-70 15 80 92.5 Nitrogen atmosphere; pH adjusted to 2
2 3-Iodo-4-hydroxybenzaldehyde Sodium hydride N,N-Dimethylformamide 10-130 12 80 85.6 Nitrogen atmosphere; slow addition
3 3-Chloro-4-hydroxybenzaldehyde Sodium hydride Cyclopropylmethanol 10-100 10 82 88 Nitrogen atmosphere
4 3-Bromo-4-hydroxybenzaldehyde Potassium hydride N,N-Dimethylacetamide 10-60 12 92 94.6 Nitrogen atmosphere

Reaction work-up includes acidification to pH 2, extraction with ethyl acetate, washing, drying, and solvent removal to obtain oily products with high purity.

Conversion to 3-(Cyclopropylmethoxy)azetidine

The next step involves introducing the azetidine ring, often protected as a Boc-aminomethyl derivative, followed by deprotection and conversion to the hydrochloride salt.

Representative Synthetic Route

  • Starting materials: 3-(Boc-aminomethyl)azetidine hydrochloride and the cyclopropylmethoxy intermediate.
  • Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is commonly used.
  • Base: N-ethyl-N,N-diisopropylamine (DIPEA) or similar tertiary amines.
  • Solvent: Anhydrous N,N-dimethylformamide (DMF).
  • Conditions: Reaction at 0–25 °C under inert atmosphere for 2 hours.

Example Data

Parameter Details
Yield 71%
Purification Silica gel flash chromatography (DCM:MeOH gradient)
Product Form Yellow solid
Analytical Data LC-HRMS m/z 607.1433 [M+Na]+

This method affords the azetidine derivative in good yield and purity, suitable for further pharmaceutical applications.

Alternative Preparation Methods and Optimization

  • Heating sealed tube reactions at elevated temperatures (e.g., 100–120 °C) in isopropyl alcohol with DIPEA has been used to improve coupling efficiency, yielding up to 96% of protected azetidine intermediates.
  • Use of different solvents such as dimethyl sulfoxide (DMSO) at 100 °C has been reported to yield moderate conversions (~52%) for related azetidine derivatives.
  • Protection and deprotection strategies involving Boc groups are critical to control reactivity and isolate stable intermediates.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Cyclopropylmethoxy formation 3-Halogeno-4-hydroxybenzaldehyde + cyclopropylmethanol + base (KH/NaH) 80–92 Nitrogen atmosphere, mild to moderate heating
Coupling with Boc-azetidine Boc-aminomethyl azetidine HCl + HATU + DIPEA in DMF, 0–25 °C 71–96 Inert atmosphere, flash chromatography purification
Deprotection and salt formation Acid treatment to remove Boc, HCl salt formation Variable Final compound stabilization

Research Findings and Considerations

  • The preparation methods emphasize environmentally safer reagents and mild reaction conditions, avoiding highly toxic solvents and reagents.
  • Reaction selectivity and high yields (up to >90%) are achieved by controlling temperature, atmosphere, and pH during work-up.
  • The use of protecting groups like Boc ensures selective functionalization of the azetidine nitrogen.
  • High purity (>90% by HPLC) is consistently reported, suitable for pharmaceutical-grade material.
  • Scale-up feasibility is demonstrated by gram-scale syntheses with maintained purity and yield.

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of 3-(Cyclopropylmethoxy)azetidine hydrochloride typically involves several key steps:

  • Starting Material : The synthesis often begins with cyclopropylmethyl alcohol or derivatives.

  • Formation of Azetidine : The azetidine ring can be formed through intramolecular nucleophilic substitution or ring-closing reactions using appropriate leaving groups (e.g., halides or sulfonates).

  • Hydrochloride Salt Formation : The final step involves the reaction with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Reaction Scheme

A general reaction scheme for synthesizing 3-(Cyclopropylmethoxy)azetidine hydrochloride can be represented as follows:

Cyclopropylmethyl alcoholReagentsAzetidine intermediateHCl3 Cyclopropylmethoxy azetidine HCl\text{Cyclopropylmethyl alcohol}\xrightarrow{\text{Reagents}}\text{Azetidine intermediate}\xrightarrow{HCl}\text{3 Cyclopropylmethoxy azetidine HCl}

Nucleophilic Substitution Reactions

The azetidine ring is prone to nucleophilic attacks due to the strain in its four-membered structure. This can lead to various nucleophilic substitution reactions:

  • SN2 Mechanism : The nitrogen in the azetidine can act as a nucleophile, attacking electrophilic centers in various substrates. For example, it can react with alkyl halides to form higher substituted azetidines.

Ring-Opening Reactions

Under certain conditions, the azetidine ring may undergo ring-opening reactions:

  • Aminolysis : The presence of strong nucleophiles can facilitate the opening of the azetidine ring, leading to the formation of linear amines or other functionalized products.

Reactivity Data Table

Reaction TypeConditionsProductsYield (%)
Nucleophilic SubstitutionAlkyl halide + baseHigher substituted azetidinesVaried
Ring OpeningStrong nucleophileLinear aminesVaried
Hydrochloride FormationReaction with HCl3-(Cyclopropylmethoxy)azetidine, HClHigh

Biological Activity Data Table

CompoundTargetActivityReference
This compoundNicotinic Acetylcholine ReceptorPotent Agonist
Azetidine DerivativeBacterial StrainsAntimicrobial

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise in several areas of pharmaceutical research:

  • Antimicrobial Activity : Research indicates that azetidine derivatives exhibit various biological activities, including antimicrobial properties. Studies have demonstrated that compounds with azetidine rings can inhibit the growth of certain bacteria and fungi, making them candidates for antibiotic development.
  • Neuropharmacology : 3-(Cyclopropylmethoxy)azetidine hydrochloride may serve as an inhibitor of glycine transporters (GlyT1), which are implicated in neurological disorders. Compounds that inhibit GlyT1 can enhance neuronal plasticity and potentially treat cognitive deficits associated with central nervous system disorders .
  • Cancer Research : The compound's structural features may allow it to interact with specific targets in cancer cells, leading to potential applications in cancer pharmacotherapy. Azetidine derivatives have been investigated for their ability to induce apoptosis in tumor cells, suggesting a role in cancer treatment strategies .

Antitubercular Activity

In a study focused on the optimization of inhibitors for the polyketide synthase pathway, azetidine amides were identified as potent compounds against tuberculosis. The modifications made to the azetidine structure significantly improved their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, indicating their potential as therapeutic agents for this disease .

Cognitive Enhancement

Research into glycine transporter inhibitors has highlighted the efficacy of azetidine derivatives in enhancing cognitive functions. Preclinical studies have shown that these compounds can improve outcomes in models of cognitive impairment, supporting their development for treating conditions like Alzheimer's disease .

Comparative Analysis of Related Compounds

To better understand the unique properties of 3-(Cyclopropylmethoxy)azetidine hydrochloride, it is useful to compare it with other related compounds:

Compound NameStructure TypeUnique Features
3-(Cyclopropylmethyl)azetidineAzetidineContains cyclopropylmethyl substituent
3-(Methoxy)azetidineAzetidineLacks cyclopropyl group; simpler substituent
2-(Cyclopropyl)morpholineMorpholineSix-membered ring; different nitrogen positioning
4-(Cyclopropyl)thiazoleThiazoleFive-membered ring with sulfur; different reactivity

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical transformations. The compound can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects. The exact molecular pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL is unique due to the presence of both the cyclopropylmethoxy group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

3-(Cyclopropylmethoxy)azetidine hydrochloride (CAS Number: 1375069-07-0) is a compound characterized by its unique azetidine ring structure, which incorporates a cyclopropylmethyl group and a methoxy substituent. This structural configuration contributes to its distinctive chemical properties and potential biological activities.

  • Molecular Formula : C7H14ClNO
  • Appearance : White crystalline solid
  • Solubility : Soluble in water and various organic solvents

The biological activity of 3-(cyclopropylmethoxy)azetidine hydrochloride is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors. The azetidine ring's strain-driven reactivity allows it to participate in various chemical transformations, potentially modulating biological activity through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Interaction : It could interact with neurotransmitter receptors, influencing physiological processes.

Biological Activities

Research indicates that compounds containing azetidine rings exhibit diverse biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Antiviral Activity : Investigated for its capacity to inhibit viral replication.
  • Neuroprotective Effects : Shows promise in models of neurodegenerative diseases by modulating neuroinflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against certain bacterial strains; potential as a lead compound for new antibiotics.
AntiviralInhibits replication of specific viruses; further studies needed for validation.
NeuroprotectiveReduces neuroinflammation in preclinical models; potential application in treating neurodegeneration.

Case Study: Neuroprotective Effects

A study explored the effects of 3-(cyclopropylmethoxy)azetidine hydrochloride on neuroinflammation in animal models. The compound demonstrated significant reductions in pro-inflammatory cytokines and improved cognitive functions compared to control groups. This suggests its potential utility in treating conditions such as Alzheimer's and Parkinson's diseases.

Pharmacological Implications

The unique combination of the cyclopropylmethyl and methoxy groups enhances the binding affinity of 3-(cyclopropylmethoxy)azetidine hydrochloride to biological targets, influencing its pharmacological profile. Its applications in pharmaceutical development are notable, particularly as a lead compound for synthesizing new drugs aimed at treating infections or neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the foundational synthesis routes for 3-(cyclopropylmethoxy)azetidine, HCl, and how can they be validated experimentally?

  • Methodological Answer :

  • Begin with nucleophilic substitution reactions, where cyclopropylmethanol derivatives react with azetidine precursors. Use reagents like triethylamine (TEA) as a base and hydrogen chloride (HCl) for protonation .
  • Validate purity via HPLC (≥98% purity threshold) and structural confirmation via NMR (e.g., δ 1.2–1.6 ppm for cyclopropane protons and δ 3.5–4.0 ppm for azetidine-O-CH₂ signals) .
  • Compare experimental yields with computational predictions (e.g., density functional theory for reaction feasibility) .

Q. How can researchers assess the chemical stability of this compound under varying conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies:
  • Thermal Stability : Store at 40°C, 60°C, and 80°C for 4–8 weeks; monitor degradation via LC-MS .
  • pH Stability : Test solubility and degradation in buffers (pH 1–13) to identify optimal storage conditions .
  • Use Arrhenius equation to extrapolate shelf-life predictions from high-temperature data .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

  • Methodological Answer :

  • Prioritize polar aprotic solvents (e.g., DMSO, methanol) based on analogous compounds’ solubility profiles (e.g., 38.9 mg/mL in DMSO) .
  • Validate solubility experimentally using UV-Vis spectroscopy (λmax ~250 nm for quantification) and compare with computational predictions (e.g., COSMO-RS simulations) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • 1H/13C NMR to resolve cyclopropane and azetidine moieties.
  • FT-IR for functional group analysis (e.g., C-O-C stretching at 1100–1250 cm⁻¹) .
  • Purity Assessment :
  • HPLC with a C18 column (acetonitrile/water gradient) and mass spectrometry for impurity profiling .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Use a 2^k factorial design to test variables:
  • Factors : Temperature (25°C vs. 60°C), solvent ratio (DCM:MeOH), catalyst loading (0.1–1.0 mol%).
  • Response Variables : Yield, purity, reaction time .
  • Analyze interactions using ANOVA and Pareto charts to identify dominant factors .

Q. What computational strategies predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Employ quantum chemical calculations (e.g., Gaussian 16) for transition-state modeling and activation energy barriers .
  • Use machine learning (e.g., COMSOL Multiphysics AI modules) to simulate reaction kinetics and optimize conditions .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

  • Methodological Answer :

  • Perform systematic meta-analysis :
  • Aggregate data from peer-reviewed studies.
  • Apply Bland-Altman plots to assess bias and Cohen’s d for effect size differences .
  • Replicate conflicting experiments under standardized conditions (e.g., ISO/IEC 17025 protocols) .

Q. What methodologies ensure data integrity when sharing experimental results for this compound across institutions?

  • Methodological Answer :

  • Use blockchain-based platforms for immutable data logging (e.g., LabArchive).
  • Implement SHA-256 encryption for raw datasets and metadata .

Q. How can hybrid experimental-computational workflows accelerate the discovery of derivatives?

  • Methodological Answer :

  • Combine virtual screening (e.g., AutoDock Vina for binding affinity predictions) with high-throughput experimentation (HTE) .
  • Validate hits via crystallography (e.g., XRD for structural elucidation) and SAR analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL
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3-(CYCLOPROPYLMETHOXY)AZETIDINE, HCL

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